molecular formula C13H19NO B14838734 4-Tert-butyl-5-cyclopropoxy-2-methylpyridine

4-Tert-butyl-5-cyclopropoxy-2-methylpyridine

Cat. No.: B14838734
M. Wt: 205.30 g/mol
InChI Key: KECDOKMZHQVVLH-UHFFFAOYSA-N
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Description

4-Tert-butyl-5-cyclopropoxy-2-methylpyridine is an organic compound with the molecular formula C13H19NO It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the 4-position, a cyclopropoxy group at the 5-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-5-cyclopropoxy-2-methylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with tert-butyl and cyclopropoxy groups under controlled conditions. The reaction may involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-5-cyclopropoxy-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-donating groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Tert-butyl-5-cyclopropoxy-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylpyridine: Similar in structure but lacks the cyclopropoxy group.

    4-Tert-butyl-5-iodo-2-methylpyridine: Contains an iodine atom instead of a cyclopropoxy group.

    5-(Tert-butyl)-4-hydroxy-2-methylpyridine: Features a hydroxy group instead of a cyclopropoxy group.

Uniqueness

4-Tert-butyl-5-cyclopropoxy-2-methylpyridine is unique due to the presence of both tert-butyl and cyclopropoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-tert-butyl-5-cyclopropyloxy-2-methylpyridine

InChI

InChI=1S/C13H19NO/c1-9-7-11(13(2,3)4)12(8-14-9)15-10-5-6-10/h7-8,10H,5-6H2,1-4H3

InChI Key

KECDOKMZHQVVLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)OC2CC2)C(C)(C)C

Origin of Product

United States

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